molecular formula C7H8BrF3N2O B3325558 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol CAS No. 2159078-26-7

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

Cat. No. B3325558
CAS RN: 2159078-26-7
M. Wt: 273.05
InChI Key: FTSFWFRWCGUMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is not yet fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in the disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antiviral, antitumor, and anti-inflammatory effects. It has been found to inhibit the replication of various viruses and tumor cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is its broad spectrum of activity against various diseases. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol. These include:
1. Investigation of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
2. Exploration of its mechanism of action and identification of its molecular targets.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Investigation of its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route.
5. Development of novel derivatives of this compound with improved efficacy and reduced toxicity.
In conclusion, this compound is a promising compound with potential applications in various fields. Its antiviral, antitumor, and anti-inflammatory properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Scientific Research Applications

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol has been extensively studied for its potential applications in various fields. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2O/c1-6(2,14)3-4(7(9,10)11)12-13-5(3)8/h14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSFWFRWCGUMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(NN=C1Br)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
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2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
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2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
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2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
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2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
Reactant of Route 6
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

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